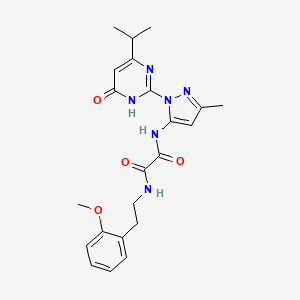
6-(4-(allyloxy)phenyl)-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-(allyloxy)phenyl)-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is a synthetic organic compound notable for its diverse reactivity and potential applications in various scientific fields. This compound's structure integrates several reactive groups, including an allyloxy group, phenyl ring, thiophene ring, and trifluoromethyl group, all of which contribute to its versatile chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-(allyloxy)phenyl)-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one typically begins with the preparation of key intermediates A common route involves the alkylation of 4-hydroxyacetophenone with allyl bromide to form 4-(allyloxy)acetophenoneIndustrial Production Methods: The industrial-scale production may leverage continuous flow synthesis to enhance efficiency and yield. Key reaction parameters such as temperature, pressure, and solvent choice are optimized to achieve high purity and consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various reactions, including:
Oxidation: Conversion of hydroxy groups to ketones or aldehydes.
Reduction: Reductive amination or reduction of carbonyl groups.
Substitution: Electrophilic aromatic substitution on the phenyl ring. Common Reagents and Conditions: Reagents such as sodium borohydride for reduction and molecular oxygen or peroxide for oxidation are commonly used. Acidic or basic conditions can facilitate substitution reactions. Major Products: Major products depend on the reaction type. For instance, oxidation might yield a ketone derivative, while substitution reactions could introduce various functional groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: Serves as a precursor for the synthesis of more complex molecules. Biology: Investigated for its potential as a biochemical probe due to its unique structural features. Medicine: Studied for potential pharmaceutical applications, such as anti-inflammatory or anticancer agents. Industry: Utilized in the development of advanced materials, including polymers with specific electronic properties.
Wirkmechanismus
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group, for instance, can enhance binding affinity to target proteins. Pathways involved in its mechanism of action may include inhibition of enzyme activity or modulation of signal transduction pathways, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Compared to structurally similar compounds like 4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one, the presence of the allyloxyphenyl group in 6-(4-(allyloxy)phenyl)-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one imparts distinct reactivity and potential for unique applications. Similar compounds include various tetrahydropyrimidinones and thiophene derivatives, each with varying substitution patterns and associated properties.
There you go, an article as requested. Want to dive into any specific part deeper?
Eigenschaften
IUPAC Name |
4-hydroxy-6-(4-prop-2-enoxyphenyl)-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O4S/c1-2-9-28-12-7-5-11(6-8-12)15-14(16(25)13-4-3-10-29-13)18(27,19(20,21)22)24-17(26)23-15/h2-8,10,14-15,27H,1,9H2,(H2,23,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFERFOGTJPLYJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-N-benzhydryl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide](/img/structure/B2360161.png)




![2-({2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B2360167.png)
![1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2360168.png)
![1,6-Diazaspiro[3.5]nonan-2-one](/img/structure/B2360174.png)
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide](/img/structure/B2360175.png)
![N-(4-acetylphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2360177.png)
![6-(2-Ethoxyphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2360178.png)
![6-Bromo-3-(tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2360179.png)

![N-[(2-Pyridin-3-ylphenyl)methyl]prop-2-enamide](/img/structure/B2360182.png)
